Dimethyl [5-(benzylamino)-2-(4-methoxybenzyl)-1,3-oxazol-4-yl]phosphonate
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Overview
Description
DIMETHYL [5-(BENZYLAMINO)-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a benzylamino group, a methoxyphenyl group, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL [5-(BENZYLAMINO)-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with an intermediate oxazole compound.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and a suitable catalyst.
Phosphonate Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL [5-(BENZYLAMINO)-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
DIMETHYL [5-(BENZYLAMINO)-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of DIMETHYL [5-(BENZYLAMINO)-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to cellular receptors and modulating their activity.
Pathway Modulation: Affecting signaling pathways and gene expression to produce desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring structure, known for their diverse biological activities.
Indole Derivatives: Compounds containing an indole nucleus, which exhibit various pharmacological properties.
Uniqueness
DIMETHYL [5-(BENZYLAMINO)-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H23N2O5P |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-benzyl-4-dimethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H23N2O5P/c1-24-17-11-9-15(10-12-17)13-18-22-20(28(23,25-2)26-3)19(27-18)21-14-16-7-5-4-6-8-16/h4-12,21H,13-14H2,1-3H3 |
InChI Key |
NSRBHKNANOLRLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=C(O2)NCC3=CC=CC=C3)P(=O)(OC)OC |
Origin of Product |
United States |
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